molecular formula C5H4ClNO3 B1358235 Methyl 2-chlorooxazole-4-carboxylate CAS No. 934236-35-8

Methyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1358235
CAS No.: 934236-35-8
M. Wt: 161.54 g/mol
InChI Key: GMAOHBOUJBPEKY-UHFFFAOYSA-N
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Description

“Methyl 2-chlorooxazole-4-carboxylate” is a chemical compound with the empirical formula C5H4ClNO3 . It has a molecular weight of 161.54 . It is usually sold in solid form .


Molecular Structure Analysis

The SMILES string of “this compound” is O=C(OC)C1=COC(Cl)=N1 . The InChI is 1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 240.1±32.0 °C at 760 mmHg . The flash point is 99.0±25.1 °C .

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 2-chlorooxazole-4-carboxylate has been studied for its photochemical properties and vibrational spectra. Lopes et al. (2011) synthesized and analyzed a related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, using FTIR spectroscopy in cryogenic matrices. This study provided insights into the photoisomerization of isoxazoles to oxazoles, highlighting the compound's potential in photochemical applications (Lopes, S., et al., 2011).

Synthesis of Isoxazole-fused Heterocycles

This compound serves as a precursor for synthesizing various isoxazole-fused heterocycles. Roy et al. (2004) detailed the bromination of this compound, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate (Roy, A. K., et al., 2004).

Versatility as an Intermediate for Substituted Oxazoles

The versatility of this compound as an intermediate for synthesizing substituted oxazoles has been demonstrated. Hodgetts and Kershaw (2002) utilized a sequence of halogenation and palladium-catalyzed coupling reactions for the synthesis of variously substituted oxazoles (Hodgetts, K., & Kershaw, M. T., 2002).

Relay Catalysis in Synthesis

This compound has been used in relay catalysis for synthesizing methyl 4-aminopyrrole-2-carboxylates. Galenko et al. (2015) described a one-pot synthesis approach using a FeCl2/Et3N binary catalytic system, demonstrating its application in organic synthesis (Galenko, E., et al., 2015).

Isoxazole-4-carboxylic Acids Derivatives Synthesis

Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. Their findings open new avenues for the synthesis of related carboxylic acid derivatives (Serebryannikova, A. V., et al., 2019).

Properties

IUPAC Name

methyl 2-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAOHBOUJBPEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586058
Record name Methyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-35-8
Record name Methyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-1,3-oxazole-4-carboxylate
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